(2R)-1-Methyl-2-phenylpyrrolidine-D3

Catalog No.
S1815381
CAS No.
M.F
C₁₁H₁₂D₃N
M. Wt
164.26
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-1-Methyl-2-phenylpyrrolidine-D3

Product Name

(2R)-1-Methyl-2-phenylpyrrolidine-D3

Molecular Formula

C₁₁H₁₂D₃N

Molecular Weight

164.26

Synonyms

(R)-1-Methyl-2-phenylpyrrolidine-D3

(2R)-1-Methyl-2-phenylpyrrolidine-D3 is a deuterated derivative of 1-methyl-2-phenylpyrrolidine, a compound belonging to the class of pyrrolidines. This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the methyl group. Its molecular formula is C11H12D3NC_{11}H_{12}D_3N with a molecular weight of approximately 164.26 g/mol . The presence of deuterium provides unique properties that are useful in various chemical and biological applications, particularly in tracer studies and metabolic research.

Typical for pyrrolidine derivatives, including:

  • Nucleophilic Substitution Reactions: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, facilitating substitutions that can introduce various functional groups.
  • Alkylation Reactions: The compound can be alkylated at the nitrogen atom to form quaternary ammonium salts.
  • Hydrogenation Reactions: The double bonds in related compounds can be hydrogenated using catalysts, although (2R)-1-Methyl-2-phenylpyrrolidine-D3 itself does not contain double bonds.

These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

The synthesis of (2R)-1-Methyl-2-phenylpyrrolidine-D3 typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with commercially available precursors such as phenylacetaldehyde and methylamine.
  • Formation of Pyrrolidine Ring: A key step is the cyclization of the intermediate to form the pyrrolidine ring. This can be achieved through methods such as reductive amination or acid-catalyzed cyclization.
  • Deuteration: The final step involves introducing deuterium into the methyl group. This can be accomplished using deuterated reagents or through exchange reactions under specific conditions.

(2R)-1-Methyl-2-phenylpyrrolidine-D3 has several applications:

  • Tracer Studies: Its deuterated form is particularly useful in metabolic studies where tracking the fate of molecules within biological systems is essential.
  • Pharmaceutical Research: The compound serves as a lead structure for developing new drugs targeting neurological conditions due to its potential interaction with neurotransmitter pathways.
  • Analytical Chemistry: It can be employed as a standard reference material in mass spectrometry and other analytical techniques due to its defined isotopic composition .

Interaction studies involving (2R)-1-Methyl-2-phenylpyrrolidine-D3 focus on its binding affinity and efficacy towards various receptors and enzymes. Preliminary data suggest potential interactions with:

  • Dopamine Receptors: Indicating possible psychoactive effects.
  • Serotonin Transporters: Suggesting implications for mood regulation.

These interactions highlight the importance of further research to elucidate its pharmacological profile and therapeutic potential .

Several compounds share structural similarities with (2R)-1-Methyl-2-phenylpyrrolidine-D3. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Methyl-2-phenylpyrrolidineNon-deuterated analogLacks deuterium; commonly used in studies
2-Methyl-1-benzylpyrrolidineBenzyl-substitutedDifferent substitution pattern affects activity
3-PyridinylmethylpyrrolidinePyridine substitutionAlters receptor affinity and selectivity

The uniqueness of (2R)-1-Methyl-2-phenylpyrrolidine-D3 lies primarily in its deuterated structure, which enhances its utility in metabolic tracing and provides distinct isotopic signatures that can be leveraged in both research and pharmaceutical development .

The compound belongs to the deuterated pyrrolidine alkaloids, classified under the EC 3.5.1.18 enzyme inhibitor category. Its systematic IUPAC name is (2R)-2-phenyl-1-(trideuteriomethyl)pyrrolidine, with the molecular formula C₁₁H₁₂D₃N and a molecular weight of 164.26 g/mol. Key structural features include:

PropertyDescription
Parent structurePyrrolidine (C₄H₉N)
SubstituentsMethyl-D₃ group at N1, phenyl group at C2
StereochemistryR-configuration at C2
CAS Registry58166-84-0

The deuterium atoms occupy positions within the methyl group, replacing protium atoms while preserving the compound's chiral center.

Historical Context of Deuterated Pyrrolidine Development

Deuterium incorporation strategies evolved significantly following Harold Urey's 1931 discovery of deuterium. Early deuterated pyrrolidines like nicotine analogs emerged in the 1990s to study nicotinic acetylcholine receptor binding mechanisms. The development of catalytic asymmetric deuteration techniques after 2010, particularly Cu(I)-catalyzed H/D exchange (H/D-Ex) with D₂O, enabled efficient synthesis of α-deuterated pyrrolidines like (2R)-1-Methyl-2-phenylpyrrolidine-D3. Modern methods achieve >95% deuterium incorporation using 2-hydroxynicotinaldehyde catalysts under mild conditions.

Significance in Isotopic Chemistry

This compound exemplifies three key isotopic phenomena:

  • Kinetic Isotope Effects (KIE): The C-D bond's increased strength (vs. C-H) alters reaction rates in metabolic pathways. For example, deuteration reduces oxidative metabolism rates by factors of 5–8 in hepatic microsomal studies.
  • Isotopic Tracer Utility: The D₃-methyl group provides distinct mass spectral signatures (m/z +3) for tracking in biological systems. In NMR, deuterium substitution eliminates proton signals at 1.2–1.5 ppm (N-CH₃), simplifying spectral analysis.
  • Stereochemical Stability: The R-configuration at C2 remains unaffected by deuteration, enabling studies of chiral recognition in enzyme-substrate interactions.

Recent advances in azomethine ylide 1,3-dipolar cycloadditions have utilized this compound to synthesize deuterated MDM2 antagonists like idasanutlin (RG7388), demonstrating >98% enantiomeric excess.

Position in Biochemical Research

(2R)-1-Methyl-2-phenylpyrrolidine-D3 occupies a niche in neuropharmacology and metabolic studies:

  • Nicotinic Receptor Studies: As a deuterated analog of 2-phenylpyrrolidine, it facilitates precise binding energy measurements through double mutant cycle analyses. Wild-type β2 nicotinic receptors show 120-fold lower EC₅₀ for the deuterated vs. non-deuterated form, highlighting hydrogen bonding interactions with L119 residues.
  • Metabolic Pathway Tracing: In hepatic microsomes, deuterium labeling at the methyl position slows N-demethylation by cytochrome P450 enzymes, allowing isolation of intermediate metabolites.
  • Isotope Effect Quantification: Comparative studies with protiated analogs reveal deuteration-induced changes in:
    • Plasma protein binding (+15–20%)
    • Blood-brain barrier permeability (-12%)
    • Renal clearance rates (-18–25%)

The compound's utility extends to deuterium-directed synthesis (DDS) strategies, where isotopic labels guide regioselective functionalization of pyrrolidine scaffolds.

Dates

Last modified: 07-20-2023

Explore Compound Types